2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine
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Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a compound that features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine moiety with a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a practical two-step synthesis involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be performed using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative coupling can yield imidazo[1,2-a]pyridine derivatives with various functional groups attached to the core structure .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These interactions can modulate various biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridin-3-yl derivatives
- Imidazo[1,2-a]pyrimidine derivatives
- Imidazo[1,2-a]pyrazine derivatives
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is unique due to its combination of the imidazo[1,2-a]pyridine moiety with a cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h1-4,6-8H,5,11H2 |
InChI Key |
VACSULYGAYWCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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